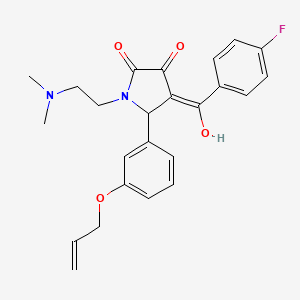

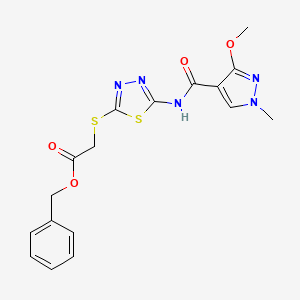

![molecular formula C15H12BrFN2O3 B2571858 {[(2-fluorophenyl)methyl]carbamoyl}methyl 5-bromopyridine-3-carboxylate CAS No. 1291832-94-4](/img/structure/B2571858.png)

{[(2-fluorophenyl)methyl]carbamoyl}methyl 5-bromopyridine-3-carboxylate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Molecular Structure Analysis

While the specific molecular structure analysis of FBPA is not available in the retrieved literature, it’s known that fluoropyridines have interesting and unusual physical, chemical, and biological properties due to the presence of the strong electron-withdrawing substituent(s) in the aromatic ring .Applications De Recherche Scientifique

Synthesis Methodologies and Intermediate Applications

Scalable Synthesis for HIV-1 Integrase Inhibitors : A scalable synthesis process for methyl 3-amino-5-(4-fluorobenzyl)-2-pyridinecarboxylate, an intermediate in the synthesis of HIV-1 integrase inhibitors, has been developed. This process involves key steps such as lithium–bromine exchange and Pd-catalyzed alkoxycarbonylation, showcasing the compound's role in the development of antiviral drugs (Boros et al., 2007).

Ligand Design for Biological Labeling : The transformation of bromo derivatives to esters through carboethoxylation reactions, followed by saponification, illustrates the compound's utility in ligand design. Such ligands, with appended functions like 3-nitrobenzyl, are pivotal in developing labels for biological materials (Charbonnière, Weibel, & Ziessel, 2002).

Carboxylation-Dehydroxylation of Phenolic Compounds : An anaerobic consortium capable of transforming phenolic compounds under methanogenic conditions has been studied. This research highlights the compound's potential in environmental applications, specifically in the biotransformation and detoxification of hazardous materials (Bisaillon et al., 1993).

Advanced Synthesis Techniques

Radiosynthesis for Diagnostic Applications : The first radiosynthesis of 2-amino-5-[18F]fluoropyridines, achieved through a radiofluorination/palladium-catalyzed amination sequence, underscores the compound's importance in diagnostic imaging. Such advancements in radiosynthesis techniques can lead to better diagnostic tools in nuclear medicine (Pauton et al., 2019).

Electrocatalytic Carboxylation with CO2 : A novel electrochemical procedure has been developed for the carboxylation of 2-amino-5-bromopyridine with CO2 in ionic liquid, demonstrating an environmentally friendly method of synthesizing 6-aminonicotinic acid. This process highlights the compound's role in green chemistry and carbon capture technologies (Feng et al., 2010).

Orientations Futures

Fluoropyridines, including FBPA, have garnered attention in the scientific community due to their potential applications in various fields, including as potential imaging agents for various biological applications . The development of fluorinated chemicals has been steadily increasing due to the high availability of fluorinated synthetic blocks, effective fluorinating reagents, reliable fluorination technology, and the accumulation of basic and advanced knowledge of fluorine chemistry .

Propriétés

IUPAC Name |

[2-[(2-fluorophenyl)methylamino]-2-oxoethyl] 5-bromopyridine-3-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12BrFN2O3/c16-12-5-11(6-18-8-12)15(21)22-9-14(20)19-7-10-3-1-2-4-13(10)17/h1-6,8H,7,9H2,(H,19,20) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IFNMGFKMYWNXIH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CNC(=O)COC(=O)C2=CC(=CN=C2)Br)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12BrFN2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

367.17 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[3-(2-methyl-1H-1,3-benzodiazol-1-yl)azetidin-1-yl]-2-[3-(trifluoromethyl)phenyl]ethan-1-one](/img/structure/B2571776.png)

![3-(4-chlorobenzyl)-9-cyclohexyl-1-methyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2571777.png)

![3-(4-methoxyphenyl)-N-(2-(4-morpholino-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)propanamide](/img/structure/B2571787.png)

![N-[2-(1-benzothiophen-3-yl)-2-hydroxyethyl]-N'-(2,5-difluorophenyl)ethanediamide](/img/structure/B2571788.png)

![N-(2-ethylphenyl)-2-{3-oxo-2-phenyl-1H,2H,3H,4H-chromeno[2,3-c]pyrazol-1-yl}acetamide](/img/structure/B2571795.png)

![rel-(3aR,5r,6aS)-Octahydrocyclopenta[c]pyrrol-5-ol](/img/structure/B2571798.png)